molecular formula C18H25N3O B13096640 3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one CAS No. 5149-74-6

3,3-Di(piperidin-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B13096640
CAS No.: 5149-74-6
M. Wt: 299.4 g/mol
InChI Key: GGLPHXFAOJVIQI-UHFFFAOYSA-N
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Description

3,3-Di(piperidin-1-yl)indolin-2-one is a compound that belongs to the indolinone family, which is known for its diverse biological activities. The indolinone scaffold is a privileged structure in medicinal chemistry due to its presence in various bioactive molecules. This compound features two piperidine rings attached to the indolinone core, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Di(piperidin-1-yl)indolin-2-one typically involves the reaction of indolin-2-one with piperidine under specific conditions. One common method is the Mannich reaction, where indolin-2-one is reacted with formaldehyde and piperidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3,3-Di(piperidin-1-yl)indolin-2-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

3,3-Di(piperidin-1-yl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the indolinone core to indoline.

    Substitution: The piperidine rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3,3-Di(piperidin-1-yl)indolin-2-one can yield N-oxides, while reduction can produce indoline derivatives.

Scientific Research Applications

3,3-Di(piperidin-1-yl)indolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 3,3-Di(piperidin-1-yl)indolin-2-one involves its interaction with specific molecular targets. The indolinone core can bind to various enzymes and receptors, modulating their activity. The piperidine rings can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-4-yl)indolin-2-one: This compound has a similar structure but with only one piperidine ring.

    5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione: This compound features a trifluoromethyl group and a sulfonyl group, providing different chemical properties.

Uniqueness

3,3-Di(piperidin-1-yl)indolin-2-one is unique due to the presence of two piperidine rings, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.

Properties

CAS No.

5149-74-6

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

3,3-di(piperidin-1-yl)-1H-indol-2-one

InChI

InChI=1S/C18H25N3O/c22-17-18(20-11-5-1-6-12-20,21-13-7-2-8-14-21)15-9-3-4-10-16(15)19-17/h3-4,9-10H,1-2,5-8,11-14H2,(H,19,22)

InChI Key

GGLPHXFAOJVIQI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(C3=CC=CC=C3NC2=O)N4CCCCC4

Origin of Product

United States

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